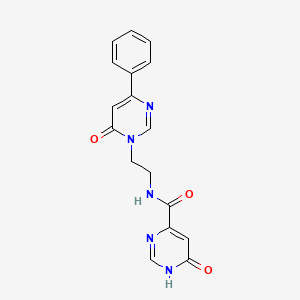

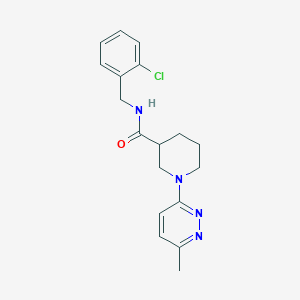

![molecular formula C21H17ClN4O3 B2545318 2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one CAS No. 1251598-49-8](/img/structure/B2545318.png)

2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one is a derivative of the 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one family. These compounds are of interest due to their potential pharmacological properties and their complex molecular structure which allows for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of related 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones involves a multistep process starting from dichloro- and bromoanilines and diethyl 2-(ethoxymethylene)malonate, using a modified Gould-Jacobs reaction. A novel chlorination strategy is presented to prepare quinoline derivatives as key intermediates in excellent yields. The optimization of reaction conditions for the formation of the pyrazoloquinolinone nucleus is discussed, along with the chemical behavior of chloroquinolinones with aryl and benzyl-hydrazines .

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of related compounds, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, have been determined using DFT calculations. The optimized molecular structure is compared with X-ray data of similar molecules. A complete analysis of the observed spectra, including FT-IR, NMR (1H and 13C), and UV–Vis absorption and fluorescence emission spectral measurements, is provided. The study also includes NBO analysis to find intermolecular electronic interactions and their stabilization energies .

Chemical Reactions Analysis

The chemical reactions of related 2-quinolone derivatives involve the treatment of 1R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines with p-toluenesulfonylhydrazide in refluxing ethanol and in the presence of triethylamine to yield 3-hydroxy-5R-1,5-dihydropyrazolo[4,3-c]quinolin-4-ones. The possible mechanism of formation and the steric structure of the synthesized compounds are discussed .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are analyzed through spectroscopic methods and theoretical calculations. The study includes NLO properties, charge distributions from Mulliken population, NBO, and MEP analyses. The global and local reactivity descriptors are determined to interpret the biological potentials and corrosion inhibition properties of these compounds .

科学的研究の応用

Synthesis and Structural Studies

- A study focused on the synthesis of quinolinyl chalcones containing a pyrazole group, showcasing the efficiency of ultrasound-assisted synthesis. These compounds exhibit promising antimicrobial properties and moderate antioxidant activity, highlighting the potential for developing bioactive molecules (R. Prasath et al., 2015).

- Structural evaluation of 2-phenylpyrazolo[4,3-c]quinolin-3-one derivatives was conducted through X-ray diffraction and theoretical studies, identifying the quinoloid form as the most stable. This research contributes to understanding the molecular geometry and stability of such compounds (V. Ferreira et al., 2013).

Biological and Chemical Properties

- The synthesis of new substituted pyrazolo[4,3-c]quinolines with potential anti-inflammatory activity was reported, indicating the therapeutic potential of these compounds (R. Mekheimer, 1994).

- Another study investigated coumarin-fused quinolines for their ability to quench radicals and inhibit DNA oxidation, suggesting antioxidant applications. The presence of electron-donating groups was found to enhance inhibitory effects, indicating a direction for structural optimization (G. Xi & Zai-Qun Liu, 2015).

将来の方向性

特性

IUPAC Name |

2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-1H-pyrazolo[4,3-c]quinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3/c22-14-2-4-15(5-3-14)26-21(28)17-12-23-18-6-1-13(11-16(18)19(17)24-26)20(27)25-7-9-29-10-8-25/h1-6,11-12,24H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAVFEOBOGJRSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-8-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2545239.png)

![4-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]oxolan-3-amine](/img/structure/B2545244.png)

![N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide](/img/structure/B2545245.png)

![N-([2,2'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2545247.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2545250.png)

![2-(2-fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2545251.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetamide](/img/structure/B2545252.png)

![N-(2,6-Difluorophenyl)-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2545256.png)